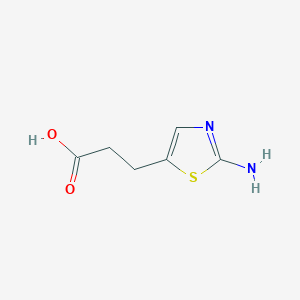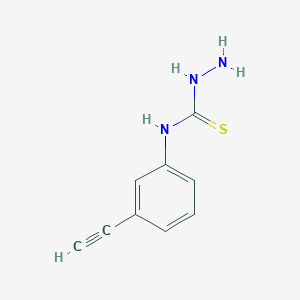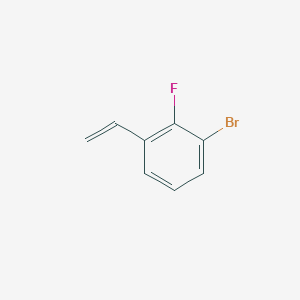
3-Bromo-2-fluorostyrene
Overview
Description
3-Bromo-2-fluorostyrene, also known as 1-bromo-2-fluoro-3-vinylbenzene, is an organic compound with the molecular formula C8H6BrF and a molecular weight of 201.04 g/mol . This compound is a derivative of styrene, where the aromatic ring is substituted with both bromine and fluorine atoms. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
3-Bromo-2-fluorostyrene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions and is known for its high efficiency and selectivity.
Sonogashira Coupling: This method involves the coupling of an alkyne with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst. This reaction is useful for introducing alkyne groups into aromatic systems.
Industrial Production: Industrial production methods for this compound typically involve large-scale reactions using similar coupling techniques, optimized for high yield and purity.
Chemical Reactions Analysis
3-Bromo-2-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Oxidation Reactions: The vinyl group in this compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The vinyl group can also be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-Bromo-2-fluorostyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorostyrene involves its ability to participate in various chemical reactions, primarily through its vinyl and halogen substituents. The vinyl group can undergo addition reactions, while the bromine and fluorine atoms can participate in substitution and elimination reactions . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
3-Bromo-2-fluorostyrene can be compared with other similar compounds, such as:
3-Bromo-2-chlorostyrene: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromo-2-iodostyrene: Contains an iodine atom instead of fluorine, which affects its reactivity and the types of reactions it can undergo.
3-Bromo-2-methylstyrene: Contains a methyl group instead of fluorine, which influences its steric and electronic properties.
Properties
IUPAC Name |
1-bromo-3-ethenyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTBTBYULZTAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



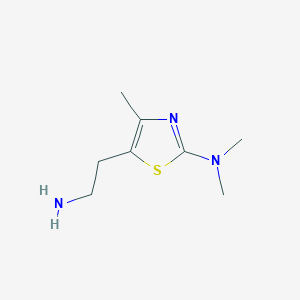
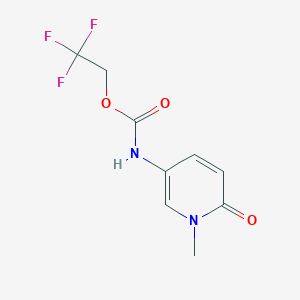
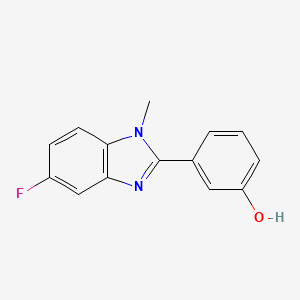
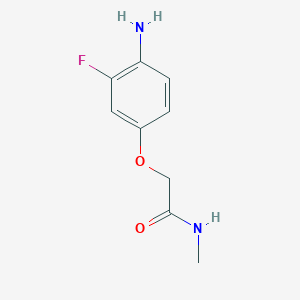
![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)
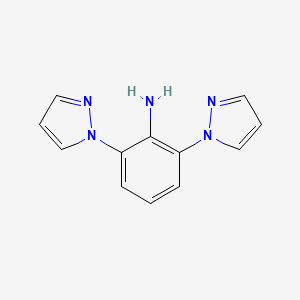
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1523802.png)
